molecular formula C21H18F3N5O2 B2612478 N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 792947-51-4

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2612478
CAS No.: 792947-51-4
M. Wt: 429.403
InChI Key: GWWPFBKQWAKMDC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 4,7-dihydro core structure with a 5-methyl group, a 7-[4-(trifluoromethyl)phenyl] substituent, and an N-(2-methoxyphenyl) carboxamide moiety. The trifluoromethyl group at the 7-position is a strong electron-withdrawing substituent, while the 2-methoxyphenyl carboxamide introduces steric and electronic modulation.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-12-17(19(30)28-15-5-3-4-6-16(15)31-2)18(29-20(27-12)25-11-26-29)13-7-9-14(10-8-13)21(22,23)24/h3-11,18H,1-2H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPFBKQWAKMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will delve into its biological activity, including pharmacological properties and relevant case studies.

  • Molecular Formula : C20H17F3N6O2
  • Molecular Weight : 430.38 g/mol
  • CAS Number : [insert CAS number]

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms. The presence of trifluoromethyl and methoxy groups contributes to its lipophilicity and potential receptor interactions.

Pharmacological Profile

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, studies report that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Some studies suggest that triazole derivatives may induce apoptosis in cancer cells through various pathways. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance anticancer efficacy .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Receptor Interaction : The compound's structural features allow it to interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Study 1: Antimicrobial Evaluation

A study conducted on a series of 1,2,4-triazole derivatives demonstrated that modifications similar to those in this compound resulted in compounds with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against S. aureus and other Gram-positive bacteria . This suggests a promising antimicrobial profile for the compound under consideration.

Study 2: Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have been reported to induce cell cycle arrest and apoptosis in breast cancer cell lines . Further research is required to elucidate the specific pathways involved.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Its structural components suggest potential interactions with specific cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, which could be beneficial for treating conditions characterized by excessive inflammation.
  • CYP450 Interaction : There is evidence that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to significant implications for drug-drug interactions and pharmacokinetics.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The following table summarizes key findings related to its substituents:

Substituent PositionSubstituent TypeEffect on Activity
2MethoxyphenylIncreased selectivity for cancer cells
4TrifluoromethylphenylEnhanced lipophilicity and solubility
5MethylImproved metabolic stability

Case Studies

Several studies have highlighted the potential applications of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

  • Case Study 1 : A related triazolo-pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the substituent groups can enhance anticancer efficacy.
  • Case Study 2 : Research involving analogs of this compound revealed that specific substitutions at the 7-position significantly increased potency against various cancer cell lines.

Pharmacological Effects

The pharmacological profile of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in certain types of cancer cells.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Triazolopyrimidine Derivatives

Compound Name 7-Position Substituent N-Aryl Substituent Melting Point (°C) Yield (%) Notable Features
Target Compound 4-(Trifluoromethyl)phenyl 2-Methoxyphenyl Not reported Not reported Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 319.9–320.8 43 Nitro group may confer reactivity but lower metabolic stability
2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (5k) 3,4,5-Trimethoxyphenyl 4-Bromophenyl 280.1–284.3 54 Bromine adds steric bulk and potential halogen bonding
7-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide 4-Ethoxy-3-methoxyphenyl 4-Fluorophenyl Not reported Not reported Ethoxy and methoxy groups enhance solubility via polarity
N-(4-Methoxyphenyl)-5-methyl-7-pyridin-2-yl-triazolo[1,5-a]pyrimidine-6-carboxamide Pyridin-2-yl 4-Methoxyphenyl Not reported Not reported Pyridine introduces hydrogen-bonding potential

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-(trifluoromethyl)phenyl group at the 7-position contrasts with electron-rich substituents like 3,4,5-trimethoxyphenyl (5j, 5k) or pyridin-2-yl . The CF₃ group likely increases lipophilicity and resistance to oxidative metabolism compared to methoxy or nitro groups .
  • N-Aryl Modifications: The 2-methoxyphenyl carboxamide in the target compound differs from 4-substituted aryl groups (e.g., 4-fluorophenyl in ).

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